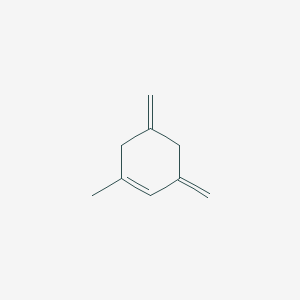
1-Methyl-3,5-dimethylidenecyclohex-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohexene, 1-methyl-3,5-bis(methylene)- is an organic compound with the molecular formula C9H12 It is a derivative of cyclohexene, characterized by the presence of two methylene groups at the 3 and 5 positions and a methyl group at the 1 position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexene, 1-methyl-3,5-bis(methylene)- typically involves the reaction of cyclohexene derivatives with appropriate reagents to introduce the methylene and methyl groups. One common method is the alkylation of cyclohexene with methylene chloride in the presence of a strong base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of Cyclohexene, 1-methyl-3,5-bis(methylene)- may involve the use of continuous flow reactors to maintain consistent reaction conditions and high yields. Catalysts such as palladium or nickel may be employed to facilitate the reaction and improve efficiency. The product is then purified through distillation or chromatography to achieve the desired purity.
化学反応の分析
Types of Reactions
Cyclohexene, 1-methyl-3,5-bis(methylene)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions can convert the double bonds to single bonds, yielding saturated derivatives.
Substitution: The methylene groups can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used under mild conditions.
Reduction: Hydrogen gas in the presence of a palladium or nickel catalyst is typically used for reduction reactions.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Saturated cyclohexane derivatives.
Substitution: Halogenated cyclohexene derivatives.
科学的研究の応用
Cyclohexene, 1-methyl-3,5-bis(methylene)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism by which Cyclohexene, 1-methyl-3,5-bis(methylene)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
類似化合物との比較
Similar Compounds
Cyclohexene: A simpler derivative without the methylene and methyl groups.
1-Methylcyclohexene: Lacks the additional methylene groups.
3,5-Dimethylcyclohexene: Contains methyl groups instead of methylene groups.
Uniqueness
Cyclohexene, 1-methyl-3,5-bis(methylene)- is unique due to the presence of both methylene and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.
生物活性
1-Methyl-3,5-dimethylidenecyclohex-1-ene (commonly referred to as MDCH) is a cyclic hydrocarbon that has garnered attention for its potential biological activities. This compound is structurally related to various natural products and synthetic derivatives that exhibit significant pharmacological properties. This article explores the biological activity of MDCH, focusing on its antioxidant, antibacterial, and potential therapeutic effects, supported by case studies and research findings.
Chemical Structure
The chemical structure of this compound can be illustrated as follows:
This compound features a cyclohexene ring with two double bonds and a methyl group, which may contribute to its reactivity and interaction with biological systems.
Antioxidant Activity
Antioxidant activity is critical in mitigating oxidative stress, which is linked to various diseases. The antioxidant capacity of MDCH can be evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power).
Case Study: Antioxidant Evaluation
A study assessing the antioxidant properties of similar compounds revealed that cyclic hydrocarbons often exhibit moderate to high antioxidant activity. For instance, compounds with structural similarities to MDCH demonstrated a radical scavenging activity of approximately 69.63% at a concentration of 5 mL/L in DPPH assays .
| Compound | DPPH Scavenging Activity (%) | Concentration (mL/L) |
|---|---|---|
| MDCH | 69.63 | 5 |
| Reference Compound | 51.56 | 90 |
Antibacterial Activity
The antibacterial properties of MDCH are another area of interest. Compounds similar in structure have shown effectiveness against both Gram-positive and Gram-negative bacteria.
Research Findings
In vitro studies have indicated that MDCH exhibits significant antibacterial activity against common pathogens. For example, a related compound demonstrated minimal inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli, with values as low as 0.22 mg/mL for certain derivatives .
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.22 |
| Escherichia coli | 0.44 |
| Plesiomonas shigelloides | 0.22 |
The mechanism by which MDCH exerts its biological effects may involve the modulation of cellular pathways linked to oxidative stress and inflammation. Molecular docking studies suggest that similar compounds can interact with key biomolecules involved in these pathways, potentially leading to therapeutic effects against chronic diseases .
特性
CAS番号 |
102236-48-6 |
|---|---|
分子式 |
C9H12 |
分子量 |
120.19 g/mol |
IUPAC名 |
1-methyl-3,5-dimethylidenecyclohexene |
InChI |
InChI=1S/C9H12/c1-7-4-8(2)6-9(3)5-7/h5H,1-2,4,6H2,3H3 |
InChIキー |
OLDMQBLSLGNVMN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C)CC(=C)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















